molecular formula C11H14O B6155823 5-phenylpent-2-en-1-ol CAS No. 39520-63-3

5-phenylpent-2-en-1-ol

Cat. No. B6155823
CAS RN: 39520-63-3
M. Wt: 162.2
InChI Key:
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Description

5-Phenylpent-2-en-1-ol, also known as 5-phenyl-1-penten-3-ol, is an organic compound with the chemical structure C₁₀H₁₄O. It is a colorless liquid with a pleasant odor and is used in a variety of applications, such as fragrances, flavorings, and pharmaceuticals. This compound is a versatile compound with a wide range of potential uses in the fields of medicine, chemistry, and biotechnology.

Scientific Research Applications

5-Phenylpent-2-en-1-ol has been used in a variety of scientific research applications. It has been used as a model compound to study the properties of unsaturated alcohols and their reactivity. It has also been used as a starting material in the synthesis of various other compounds, such as α-methylene-γ-butyrolactone, which is used in the synthesis of pharmaceuticals. In addition, it has been used in the synthesis of alkenes, which are useful in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 5-phenylpent-2-en-1-ol is not well understood. It is believed to act as a mild reducing agent, which can reduce the oxidation potential of other compounds. It is also believed to act as an inhibitor of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the synthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties in animal studies. It has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of 5-phenylpent-2-en-1-ol is its relatively low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is not water-soluble and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research into 5-phenylpent-2-en-1-ol. These include further investigations into its biochemical and physiological effects, as well as its potential applications in medicine and biotechnology. Other potential areas of research include the development of more efficient synthesis methods and the exploration of its potential uses in the food and cosmetic industries.

Synthesis Methods

5-Phenylpent-2-en-1-ol can be synthesized from the reaction of phenylmagnesium bromide with pent-2-en-1-ol. This reaction is carried out in the presence of a base, such as potassium carbonate. The resulting product is then purified by distillation. Other methods of synthesis include the use of palladium-catalyzed reactions and the use of Grignard reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-phenylpent-2-en-1-ol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "1-Pentene", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)" ], "Reaction": [ "Step 1: Synthesis of 1-phenyl-1-pentene\n- Benzene is reacted with 1-pentene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 1-phenyl-1-pentene.", "Step 2: Reduction of 1-phenyl-1-pentene\n- 1-phenyl-1-pentene is reduced using sodium borohydride (NaBH4) in methanol (CH3OH) to yield 5-phenylpent-1-ene.", "Step 3: Hydrolysis of 5-phenylpent-1-ene\n- 5-phenylpent-1-ene is hydrolyzed using sodium hydroxide (NaOH) in water to yield 5-phenylpent-1-en-1-ol.", "Step 4: Isomerization of 5-phenylpent-1-en-1-ol\n- 5-phenylpent-1-en-1-ol is isomerized to 5-phenylpent-2-en-1-ol using acetic acid (CH3COOH) and sodium acetate (NaOAc) as a catalyst.", "Step 5: Purification of 5-phenylpent-2-en-1-ol\n- The crude product is purified by distillation and recrystallization using ethanol (C2H5OH) and sodium sulfate (Na2SO4) as a drying agent." ] }

CAS RN

39520-63-3

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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